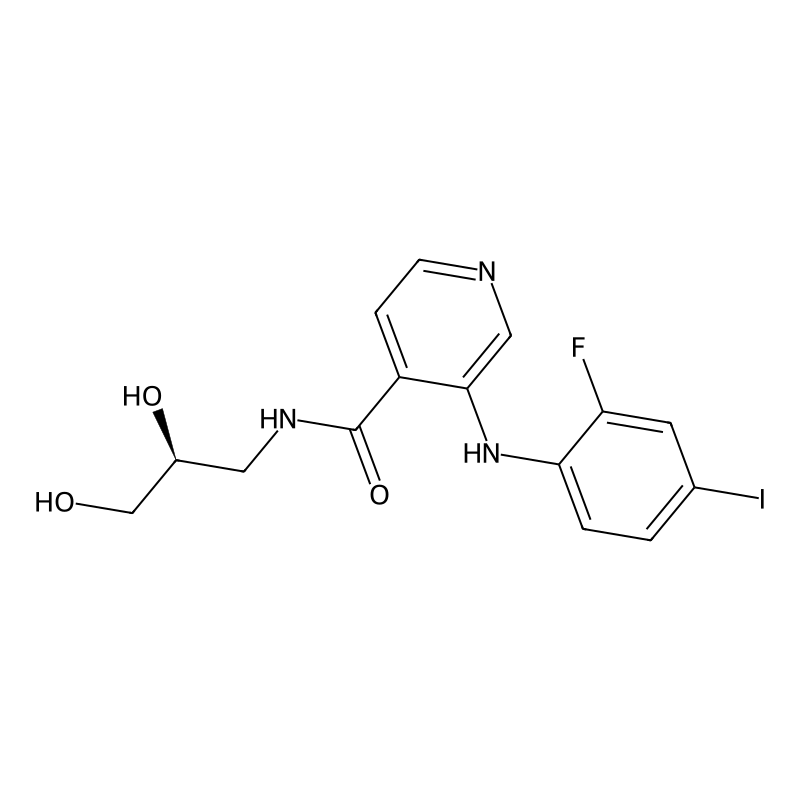

Pimasertib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

pimasertib MEK inhibitor mechanism of action

Molecular Mechanism of Action

Pimasertib exerts its effects through highly specific, ATP-noncompetitive inhibition of the MEK1/MEK2 kinases [1] [2]. The table below summarizes its core molecular and pharmacological properties:

| Property | Description |

|---|---|

| Primary Target | MEK1 and MEK2 kinases [1] [2] |

| Inhibition Type | ATP-noncompetitive, allosteric inhibitor [2] |

| IC₅₀ for MEK1/2 | 5 nM - 2 μM (varies by cell line) [2] |

| Key Downstream Effect | Suppression of ERK1 and ERK2 phosphorylation [1] |

| Cellular Consequences | G0/G1 cell cycle arrest, induction of apoptosis (caspase-3/PARP cleavage), reduced oncogene expression [2] |

This compound binds to an allosteric site adjacent to the ATP-binding pocket of MEK, preventing it from activating its downstream substrates, ERK1 and ERK2 [1]. This inhibition blocks the transduction of signals through the MAPK pathway, a critical driver of cell proliferation, survival, and growth. The following diagram illustrates the MAPK/ERK pathway and the point of inhibition by this compound:

Preclinical and Experimental Data

This compound has shown activity across various cancer models in preclinical studies, both as a single agent and in combination with other targeted drugs.

Single-Agent Antitumor Activity

The table below summarizes key findings from in vitro and in vivo studies:

| Cancer Model | Experimental Findings | Reference |

|---|---|---|

| Multiple Myeloma | Inhibited growth (IC₅₀: 5-11 nM); induced G0/G1 arrest & apoptosis; reduced tumor growth in H929 xenograft models (15-30 mg/kg, oral). | [2] |

| Colorectal Cancer (K-Ras mutant) | Inhibited ERK pathway, proliferation & transformation in DLD-1 cells; induced tumor regression in D-MUT xenograft models (10 mg/kg). | [2] |

| Lymphoma | Showed dose-dependent antitumor activity across 23 cell lines, though at higher concentrations than in solid tumors. | [3] |

Detailed In Vitro Protocol

The following is a representative methodology for assessing this compound's activity in cell-based studies [2]:

- Cell Lines: Human multiple myeloma cells (e.g., U266, INA-6).

- Compound Preparation: this compound is dissolved in DMSO to create a 10 mM stock solution, which is then diluted to working concentrations (e.g., 2 nM to 20 μM).

- Incubation: Cells are plated and treated with the compound for 48 hours.

- Assessment of Viability/Cytotoxicity:

- [³H]Thymidine Incorporation Assay: Measures DNA synthesis as a marker of cell proliferation.

- MTT Assay: Measures metabolic activity as a marker of cell viability.

- Analysis of Apoptosis: Determined by Annexin-V/propidium iodide (PI) staining followed by flow cytometry.

- Cell Cycle Analysis: Assessed by PI staining and flow cytometry.

Clinical Development and Combination Strategies

Clinical trials evaluated this compound in advanced solid tumors and hematologic malignancies, often focusing on combination therapies to overcome resistance and enhance efficacy.

Clinical Pharmacokinetics

In cancer patients, this compound is orally bioavailable but undergoes faster clearance with a short elimination half-life [1]. A mass balance study revealed that its metabolism involves a novel conjugation with phosphoethanolamine [1].

Combination Therapy Trials

Rationale for combinations stems from extensive cross-talk between the MAPK and other pathways, such as PI3K/mTOR [4]. The table below summarizes key clinical combination studies:

| Combination Partner | Phase | Key Findings & Recommended Phase 2 Dose (RP2D) | Reference |

|---|---|---|---|

| Voxtalisib (PI3K/mTOR inhibitor) | Ib | RP2D: this compound 60 mg + Voxtalisib 70 mg daily. Poor long-term tolerability; limited antitumor activity. | [5] |

| Temsirolimus (mTOR inhibitor) | I | MTD: this compound 45 mg/day + Temsirolimus 25 mg/week. Overlapping toxicities; no RP2D defined. | [4] |

| FOLFIRI (chemotherapy) | I | MTD: this compound 45 mg/day (5 days on/2 days off schedule) in patients with KRAS-mutated metastatic colorectal cancer. | [4] |

Preclinical Combination Strategies

Synergistic antitumor effects were observed when this compound was combined with:

- PI3K/mTOR inhibitors in endometrial, ovarian, and lung cancer models [1].

- BTK inhibitor (Ibrutinib) or PI3Kδ inhibitor (Idelalisib) in models of diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma [3].

Toxicity and Clinical Development Status

The clinical development of this compound appears to be largely stalled [1]. A phase I study in patients with advanced hematologic malignancies concluded that further development in acute myeloid leukemia (AML) was not justified due to a lack of significant clinical benefit [6].

The most frequent treatment-emergent adverse events (TEAEs) across clinical trials included:

- Diarrhea [5]

- Fatigue [5]

- Nausea [5]

- Stomatitis [4]

- Thrombocytopenia [4]

- Serum creatine phosphokinase (CPK) elevation [4]

- Ocular toxicities, such as serous retinal detachment [1] [5]

References

- 1. Pharmacology of this compound , A Selective MEK 1/2 Inhibitor [link.springer.com]

- 2. This compound (AS-703026) | MEK inhibitor | Mechanism [selleckchem.com]

- 3. Combination of the MEK inhibitor this compound with BTK or ... [sciencedirect.com]

- 4. Phase I trial of MEK 1/2 inhibitor this compound combined with ... [pmc.ncbi.nlm.nih.gov]

- 5. A phase Ib dose-escalation and expansion study of the oral ... [nature.com]

- 6. (PDF) Clinical, pharmacokinetic and pharmacodynamic data for the... [academia.edu]

Summary of Phase I Clinical Trial Results for Pimasertib

| Trial Focus | Key Efficacy Findings | Key Safety Findings | Recommended Phase II Dose (RP2D) | Source / Trial ID |

|---|---|---|---|---|

| Single Agent in Advanced Solid Tumors | Antitumor activity and pharmacodynamic (pERK inhibition) observed. | Most common AEs: diarrhea, skin disorders, ocular disorders, asthenia/fatigue, peripheral edema. DLTs were rash and ocular events. | 60 mg twice daily (continuous) | [1] (NCT00982865) |

| Single Agent in Metastatic Melanoma Subset | Objective Response Rate (ORR): 12.4% (11/89 pts; 1 CR, 10 PR). 6 responses >24 weeks. Activity seen in BRAF (6/11) and NRAS (3/11) mutated tumors. | Recurrent Grade ≥3 treatment-related AEs in 8 patients included diarrhea, skin, and ocular events. | Data supported continuous twice-daily dosing. | [2] [3] (NCT00982865) |

| Combination with Temsirolimus (mTORi) | Best response: Stable Disease in 17/26 evaluable patients (5 with SD >12 weeks). No PR or CR reported. | Frequent TEAEs: stomatitis, thrombocytopenia. Overlapping toxicities; MTD was 45 mg/day pimasertib + 25 mg/week temsirolimus. | RP2D was not defined; combination did not warrant further study. | [4] (NCT01378377) |

| Combination with Voxtalisib (PI3K/mTORi) | Limited activity: 1 CR, 5 PR, 51 SD in 146 patients. | Poor long-term tolerability. Most frequent TEAEs: diarrhea (75%), fatigue (57%), nausea (50%). High rates of dose interruption (73%) and reduction (20%). | RP2D: this compound 60 mg + Voxtalisib 70 mg daily. | [5] (NCT01390818) |

Detailed Experimental Protocols & Methodologies

For the key clinical and preclinical experiments cited, the methodologies are outlined below.

First-in-Human Phase I Trial Design (NCT00982865)

This was the foundational dose-escalation study for this compound [1].

- Objective: To determine the Maximum Tolerated Dose (MTD), Recommended Phase II Dose (RP2D), safety, pharmacokinetics (PK), pharmacodynamics (PD), and antitumor activity.

- Patients: Adults with advanced solid tumors.

- Dosing Schedules: Four schedules were evaluated:

- Once daily (qd), 5 days on/2 days off

- qd, 15 days on/6 days off

- Continuous qd

- Continuous twice daily (bid)

- Cycle Duration: 21 days.

- Endpoint Assessment:

- DLTs: Evaluated during Cycle 1.

- Pharmacodynamics: pERK levels in Peripheral Blood Mononuclear Cells (PBMCs) were measured as a biomarker of target engagement.

- Antitumor Activity: Assessed using standard oncologic response criteria.

Mass Balance and Metabolite Identification Study (NCT01713036)

This study investigated the absorption, metabolism, and excretion of this compound [6] [7].

- Objective: To understand the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, including the mass balance and metabolite profile.

- Patients: Six male patients with locally advanced or metastatic solid tumors.

- Study Design (Part A):

- Day 1: A single oral dose of unlabeled this compound, followed one hour later by an intravenous (IV) tracer dose of [14C]-pimasertib to determine absolute bioavailability.

- Days 3-21: Repeated oral doses of this compound twice daily.

- Day 8: A single 60 mg oral dose of this compound spiked with [14C]-pimasertib for mass balance and metabolite identification.

- Sample Collection: Extensive blood, urine, and feces samples were collected up to 168 hours (or longer) post-dose on Day 8. Samples were analyzed using advanced analytical techniques, including liquid chromatography coupled with mass spectrometry (LC-MS) and radiodetection, to identify and quantify this compound and its metabolites.

The following diagram illustrates the signaling pathway targeted by this compound and the core logical workflow of the first-in-human clinical trial.

Diagram 1: this compound inhibits the MEK1/2 protein in the MAPK pathway, which is frequently activated in cancers. The Phase I trial core workflow shows the key stages and objectives of the clinical study design.

Preclinical Combination Study in Resistant Cell Lines

This in vitro and in vivo study explored mechanisms to overcome resistance to this compound [8].

- Objective: To evaluate the antitumor activity of this compound in combination with PI3K/mTOR inhibitors or multi-kinase inhibitors in this compound-resistant human lung and colorectal cancer cells.

- Cell Lines: A panel of eight human lung and colon cancer cell lines, classified as this compound-sensitive or -resistant based on IC50 values.

- Gene Expression Analysis: Basal gene expression profiles of resistant vs. sensitive cells were analyzed using microarrays to identify upregulated genes.

- Combination Experiments: this compound was combined with:

- A PI3K inhibitor (PI3Ki)

- The mTOR inhibitor Everolimus

- The multi-targeted kinase inhibitors Sorafenib or Regorafenib

- Outcome Measures:

- Cell Growth Inhibition: Assessed for synergistic effects.

- Apoptosis: Measured to evaluate cell death induction.

- *In Vivo Efficacy: Tested in nude mice bearing HCT15 and H1975 tumor xenografts using this compound combined with BEZ235 (dual PI3K/mTORi) or sorafenib. Tumor growth delay and mouse survival were key endpoints.

Interpretation and Research Implications

- Clinical Activity: this compound confirmed the proof-of-concept for MEK inhibition, showing modest single-agent activity, particularly in BRAF and NRAS-mutant melanoma [2].

- Pharmacodynamic Validation: The consistent and rapid reduction of pERK in PBMCs confirmed target engagement, providing a reliable biomarker for dosing regimens [2] [1].

- Development Challenges: The clinical development of this compound appears to have been challenging. A 2018 review noted its development "appears to be stalled," likely due to its toxicity profile and the limited efficacy observed in combination therapy trials, which showed poor long-term tolerability [9] [4] [5]. The search results do not indicate successful progression to later-phase trials.

References

- 1. Selective Oral MEK1/2 Inhibitor this compound: A Phase I Trial ... [pubmed.ncbi.nlm.nih.gov]

- 2. Selective oral MEK1/2 inhibitor this compound in metastatic melanoma... [researchers.mq.edu.au]

- 3. Selective Oral MEK1/2 Inhibitor this compound in Metastatic Melanoma... [link.springer.com]

- 4. of MEK 1/2 inhibitor Phase combined with mTOR... I trial this compound [pmc.ncbi.nlm.nih.gov]

- 5. A phase Ib dose-escalation and expansion study of the oral ... [nature.com]

- 6. Metabolism of the MEK1/2 Inhibitor this compound Involves a ... [sciencedirect.com]

- 7. Trial design [bio-protocol.org]

- 8. Antitumor activity of this compound, a selective MEK 1/2 ... [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacology of this compound, A Selective MEK1/2 Inhibitor [pubmed.ncbi.nlm.nih.gov]

pimasertib MSC1936369B AS703026 discovery

Biochemical and Cellular Activity

The following table summarizes key quantitative data from preclinical studies that established the potency and efficacy of Pimasertib.

| Assay Type | Model/System | Result/Value | Citation | | :--- | :--- | :--- | :--- | | Biochemical Assay (IC₅₀) | MEK1 (Cell-free HTRF kinase assay) | 7 nM [1] | | Biochemical Assay (IC₅₀) | MEK2 (Cell-free HTRF kinase assay) | 15 nM [1] | | Cellular Assay (IC₅₀) | Multiple Myeloma cell lines (INA-6, U266, H929) | 5 nM to 200 nM [1] [2] | | Cellular Assay (IC₅₀) | KRAS-mutant Colorectal Cancer cells (HCT116, SW480) | 0.3 μM to 0.4 μM [1] | | In Vivo Efficacy | H929 MM xenograft model (CB17 SCID mice) | Significant tumor growth inhibition at 15-30 mg/kg (oral, twice daily) [1] [3] [4] |

Experimental Protocols

To help you evaluate and potentially replicate key findings, here are the methodologies for core experiments cited in the literature.

MEK1/2 Kinase Assay Protocol

This protocol measures the direct inhibition of MEK1/2 enzyme activity by this compound [1] [3].

- Enzymes: Recombinant human MEK1 or MEK2.

- Reaction Buffer: 20 mM HEPES (pH 7.2), 5 mM 2-mercaptoethanol, 0.15 mg/mL BSA, and 10 mM MgCl₂.

- Substrate: Kinase-dead ERK2 (1 μM for MEK1 assay).

- Detection: For radiolabeled assays, 33P-γATP is used. Reactions are stopped by transferring to filter plates containing 12.5% trichloroacetic acid (TCA) and quantified by scintillation counting [3]. Alternative HTRF assays use a biotinylated peptide substrate and Eu-labeled anti-phospho-peptide antibody, with detection via time-resolved fluorescence [1].

- IC₅₀ Determination: Serial dilutions of this compound are tested, and concentration-response data are analyzed using a four-parameter logistic regression.

In Vitro Anti-Proliferation/Cytotoxicity Assay

This protocol assesses the effect of this compound on cancer cell growth [1] [4].

- Cell Lines: Various cancer cell lines (e.g., MM lines like U266 and INA-6, colorectal cancer lines).

- Cell Culture: Cells are plated in 96-well plates at a density of 1×10⁴ cells per well and cultured for 3-5 days.

- Compound Treatment: this compound is tested across a concentration range (e.g., 2 nM to 20 μM).

- Growth Measurement: Two common methods are used:

- [³H]thymidine incorporation: Cells are pulsed with [³H]thymidine, harvested onto glass fiber filters, and counted in a β-scintillation counter.

- MTT assay: The absorbance of MTT dye is measured following the manufacturer's instructions.

- Data Analysis: IC₅₀ values are calculated from the dose-response curves.

Mechanism and Metabolism

This compound exerts its effects by allosterically inhibiting MEK1 and MEK2, key kinases in the MAPK pathway. This pathway is frequently dysregulated in cancer, and its inhibition disrupts signals for cell proliferation and survival [5] [6].

The diagram below illustrates the core signaling pathway targeted by this compound and its metabolic fate.

A key finding from clinical studies was the discovery of a novel metabolic pathway for this compound. In a phase I human ADME study, a major circulating metabolite, M554, was identified as a phosphoethanolamine conjugate of this compound. This type of conjugation had not been previously reported for a pharmaceutical agent [7] [5] [8].

Clinical Pharmacokinetics and Trials

Key pharmacokinetic parameters and clinical trial findings further characterize the drug's profile in humans.

| Parameter | Finding | Citation |

|---|---|---|

| Absolute Bioavailability | 73% (following a 60 mg oral dose) [8] | |

| Major Circulating Metabolites | M445 (carboxylic acid) and M554 (phosphoethanolamine conjugate) [7] [8] | |

| Primary Excretion Routes | Urine (52.8%) and Feces (30.7%) [8] | |

| Clinical Trial Combination | Phase Ib study with PI3K/MTOR inhibitor Voxtalisib; showed limited anti-tumor activity and poor long-term tolerability [9] |

Knowledge Gaps and Future Research

It is important to note that much of the available public data comes from earlier-phase clinical trials. The discovery details and the structural optimization process that led to this compound are not fully detailed in the open literature. Furthermore, the clinical development of this compound appears to have been primarily in combination therapies, with some trials terminated due to limited efficacy or tolerability issues [9] [3].

References

- 1. (SAR-245509, this compound - AS , 703026 - MSC ) | MEK inhibitor 1936369 B [invivochem.com]

- 2. This compound (AS703026) | MEK1/2 Inhibitor [medchemexpress.com]

- 3. This compound (AS-703026) | MEK inhibitor | Mechanism [selleckchem.com]

- 4. ( AS ; 703026 ) MSC 1936369 B this compound [abmole.com]

- 5. Metabolism of the MEK1/2 Inhibitor this compound Involves a ... [sciencedirect.com]

- 6. This compound [mycancergenome.org]

- 7. Metabolism of the MEK1/2 Inhibitor this compound Involves a Novel... [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a selective oral MEK1/2 inhibitor [pmc.ncbi.nlm.nih.gov]

- 9. A phase Ib dose-escalation and expansion study of the oral ... [nature.com]

Clinical Trial Summary and Efficacy

Pimasertib has been evaluated as both a monotherapy and in combination with other agents. The efficacy has been generally modest, with challenges in long-term tolerability for some combinations.

| Trial / Context | Combination Partner | Key Findings | ClinicalTrials.gov Identifier |

|---|---|---|---|

| Phase II in Pancreatic Cancer [1] | Gemcitabine | MTD: 75 mg bid; RP2D: 60 mg bid. Partial responses: 10 pts; disease stabilization ≥3 months: 13 pts. | EudraCT 2009-011992-61 |

| Phase Ib in Solid Tumors [2] | Voxtalisib (PI3K/mTOR inhibitor) | RP2D: this compound 60 mg + Voxtalisib 70 mg daily. Limited anti-tumor activity; 73% of pts required dose interruption due to TEAEs. | NCT01390818 |

| Phase I in Solid Tumors [3] | Temsirolimus (mTOR inhibitor) | MTD: this compound 45 mg/day + Temsirolimus 25 mg/week. No RP2D defined due to overlapping toxicities. | NCT01378377 |

Pharmacokinetics and Metabolism

A mass balance study in patients with solid tumors revealed key ADME (Absorption, Distribution, Metabolism, and Excretion) properties [4] [5]:

- Absorption & Bioavailability: this compound has a high absolute bioavailability of 73% [4].

- Metabolism: It undergoes a novel metabolic pathway, conjugation with phosphoethanolamine, producing metabolite M554. Another major metabolite is a carboxylic acid derivative (M445) [4] [5].

- Elimination: The majority of the administered dose (85.1%) was recovered in excreta, primarily in urine (52.8%) and faeces (30.7%). Most of the recovered dose (78.9%) was in the form of metabolites [4].

Mechanism and Pathway Context

The diagram below illustrates the MAPK signaling pathway and the specific point of inhibition by this compound.

This compound acts as a selective, allosteric inhibitor of MEK1 and MEK2, key kinases in the MAPK cascade [6] [7] [8]. By binding to MEK1/2, it prevents the phosphorylation and activation of downstream ERK1/2. This inhibits the transduction of signals that promote cancer cell proliferation and survival [6] [8].

A critical challenge with MEK inhibition, including this compound, is the development of resistance, often through the activation of compensatory feedback networks like the PI3K/AKT/mTOR pathway [6] [7]. This biological rationale has driven the clinical strategy of combining this compound with inhibitors of these compensatory pathways [3] [2].

Future Research Directions

To overcome limitations of efficacy and tolerability, novel strategies are being explored in preclinical research:

- Prodrug Development: A novel, glutathione-activated prodrug of this compound (PROPIMA) has been synthesized and loaded into liposomes. This approach aims to increase tumor selectivity and improve the drug's half-life, showing promising results in reducing cancer cell migration and viability in a human melanoma model [9].

References

- 1. Program Guide – ASCO Meeting Program Guide [meetings.asco.org]

- 2. A phase Ib dose-escalation and expansion study of the oral ... [nature.com]

- 3. Phase I trial of MEK 1/2 inhibitor combined with mTOR... This compound [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a selective oral MEK1/2 inhibitor [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of the MEK1/2 Inhibitor this compound Involves a ... [sciencedirect.com]

- 6. A Comprehensive Review on MAPK: A Promising Therapeutic ... [pmc.ncbi.nlm.nih.gov]

- 7. Synergistic inhibition of MEK and reciprocal feedback networks for... [cancerbiomed.org]

- 8. What are the therapeutic candidates targeting MEK1? [synapse.patsnap.com]

- 9. A novel, glutathione-activated prodrug of this compound loaded ... [pubs.rsc.org]

pimasertib solid tumors clinical data

Clinical Efficacy and Safety Data

The table below summarizes the key clinical trial findings for pimasertib combinations in patients with advanced solid tumors.

| Combination Partner | Phase | Patient Population | Key Efficacy Findings | Common Treatment-Emergent Adverse Events (TEAEs) | Recommended Phase 2 Dose (RP2D) |

|---|

| Voxtalisib (PI3K/mTOR inhibitor) [1] | Ib | Advanced solid tumors (N=146) | • CR: 1% (1/101) • PR: 5% (5/101) • SD: 46% (51/101) [1] | • Diarrhea (75%) • Fatigue (57%) • Nausea (50%) [1] | this compound 60 mg + Voxtalisib 70 mg, once daily [1] | | SAR405838 (HDM2 antagonist) [2] | I | Locally advanced or metastatic solid tumors with wild-type TP53 and RAS/RAF mutations (N=26) | • PR: 4% (1/24) • SD: 63% (15/24) [2] | • Diarrhea (81%) • Increased blood creatine phosphokinase (77%) • Nausea (62%) • Vomiting (62%) [2] | this compound 45 mg BID + SAR405838 200 mg QD [2] | | Temsirolimus (mTOR inhibitor) [3] | I | Refractory advanced solid tumors (N=33) | • SD: 65% (17/26) • 5 patients had SD >12 weeks [3] | • Stomatitis • Thrombocytopenia • Increased serum creatine phosphokinase • Visual impairment [3] | RP2D was not defined due to overlapping toxicities. MTD was this compound 45 mg/day + Temsirolimus 25 mg/week [3] |

Experimental Protocols & Methodology

For researchers designing clinical trials, here is a detailed look at the protocols from key this compound studies.

Mass Balance, Metabolite Profile, and Absolute Bioavailability Study (NCT01713036)

This phase I study employed a novel design to investigate multiple pharmacokinetic parameters in a single group of six male patients with advanced solid tumors [4].

- Trial Design: An open-label, single-center study consisting of a 21-day treatment period (Part A) followed by optional monotherapy (Part B) [4].

- Dosing Protocol:

- Day 1: A single 60 mg oral dose of unlabeled this compound, followed one hour later by an intravenous (IV) tracer dose of [¹⁴C]this compound (2 μg) to determine absolute bioavailability [4].

- Day 8: A single 60 mg oral dose of this compound spiked with [¹⁴C]this compound (2.6 MBq) for mass balance and metabolite identification [4].

- Days 3-21: Patients received 60 mg oral unlabeled this compound twice daily (BID) [4].

- Sample Collection: Extensive blood, urine, and fecal samples were collected up to 168 hours (7 days) post-dose on Day 8. The collection could be extended if more than 1% of the radioactive dose was recovered in two consecutive days [4].

- Analytical Methods: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and radiochemical detection were used to quantify this compound, measure total radioactivity, and identify metabolite structures [5].

Phase I Combination Therapy Studies

The studies with voxtalisib, SAR405838, and temsirolimus shared common elements in their design [1] [2] [3].

- Study Design: All were open-label, dose-escalation studies using a standard "3 + 3" design. The primary objective was to determine the Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D) [1] [2] [3].

- Patient Population: Adults with histologically confirmed advanced solid tumors, often with specific genetic alterations (e.g., RAS/RAF mutations). Patients had an ECOG performance status of 0 or 1 [1] [2].

- Dose-Limiting Toxicity (DLT) Assessment: DLTs were typically defined as specific grade ≥3 non-hematological or grade ≥4 hematological toxicities attributed to the study drugs occurring within the first cycle (21 days) of treatment [2] [3].

- Efficacy Assessment: Tumor response was evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1, with radiologic assessments at baseline and every two cycles [1] [2].

- Pharmacokinetic (PK) Sampling: Serial blood samples were collected after the first dose and after multiple doses to characterize the PK profile of the drugs alone and in combination [1] [3].

Pharmacokinetics and Metabolism

Understanding the disposition of this compound is critical for its application. Key findings from the mass balance study include:

- High Oral Bioavailability: The absolute bioavailability of this compound was determined to be 73%, indicating efficient absorption [4].

- Extensive Metabolism: this compound is extensively metabolized, with 78.9% of the administered dose recovered as metabolites in excreta. Only a small fraction of the dose is excreted unchanged [4].

- Primary Excretion Route: The majority of the radioactive dose (85.1%) was recovered in excreta, with 52.8% in urine and 30.7% in feces [4].

- Novel Metabolic Pathway: Two major circulating metabolites were identified: a carboxylic acid (M445) and a phosphoethanolamine conjugate (M554). The formation of M554 represents a unique conjugation pathway not commonly observed for small-molecule drugs [4] [5].

Preclinical Rationale for Combination Therapy

The clinical development of this compound in combination was driven by a strong preclinical rationale focused on overcoming intrinsic resistance.

- Pathway Cross-Talk and Feedback Loops: The MAPK and PI3K/mTOR pathways are closely linked. Inhibiting one often leads to compensatory activation of the other, causing resistance to single-agent therapy [6] [1].

- Synergistic Anti-Tumor Effect: In this compound-resistant lung and colorectal cancer cell lines, the combination of this compound with a PI3K/mTOR inhibitor (e.g., BEZ235) or a multi-targeted kinase inhibitor (e.g., sorafenib) demonstrated synergistic cell growth inhibition and increased apoptosis [6].

- In Vivo Validation: In mouse xenograft models using resistant cell lines, the combination of this compound with BEZ235 or sorafenib caused significant tumor growth delay and increased survival compared to single-agent treatment [6].

The following diagram illustrates the core signaling pathways and the rationale for combination therapy with this compound.

Rationale for this compound combination therapy, showing key pathways and feedback mechanisms [6] [1].

Conclusion for Drug Developers

- Combination-focused Development: Its clinical utility has been primarily explored in combination with inhibitors of complementary pathways (PI3K/mTOR, HDM2) to overcome intrinsic resistance.

- Manageable Safety Profile: The safety profile is consistent with other MEK inhibitors, with gastrointestinal, cutaneous, and ocular events being common. However, overlapping toxicities can limit combinability with some agents.

- Favorable PK with Unique Metabolism: It has high oral bioavailability but undergoes extensive and unique metabolism, including a novel phosphoethanolamine conjugation.

- Modest Efficacy: The combinations have demonstrated preliminary antitumor activity, though overall response rates in tested populations were generally low.

References

- 1. A phase Ib dose-escalation and expansion study of the oral MEK... [nature.com]

- 2. A phase I study of the HDM2 antagonist SAR405838 combined with the... [pmc.ncbi.nlm.nih.gov]

- 3. Phase I trial of MEK 1/2 inhibitor this compound combined with ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a selective oral MEK1/2 inhibitor [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of the MEK1/2 Inhibitor this compound Involves a ... [sciencedirect.com]

- 6. Antitumor activity of this compound, a selective MEK 1/2 ... [pubmed.ncbi.nlm.nih.gov]

pimasertib first-in-human study NCT00982865

Core Study Design & Outcomes

| Aspect | Details |

|---|---|

| Objective | Determine maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of pimasertib [1]. |

| Patient Population | 180 patients with advanced solid tumors [1]. |

| Dosing Schedules | Once daily (qd), 5 days on/2 days off; qd, 15 days on/6 days off; Continuous qd; Continuous twice daily (bid) [1]. |

| Maximum Tolerated Dose (MTD) | Varied by schedule. For continuous twice-daily dosing, the MTD was 75 mg bid [1]. |

| Recommended Phase II Dose (RP2D) | 60 mg twice daily (continuous bid regimen) [1]. |

| Common Drug-Related Adverse Events | Diarrhea, skin rash/acneiform dermatitis, ocular disorders (e.g., serous retinal detachment), asthenia/fatigue, peripheral edema [1]. |

| Dose-Limiting Toxicities (DLTs) | Primarily at doses ≥120 mg/day; included skin rash and ocular events [1]. |

| Key Pharmacokinetic Findings | Median time to max concentration (T~max~): 1.5 hours; Apparent terminal half-life: ~5 hours (qd schedules) [1]. |

| Key Pharmacodynamic Findings | Decreased ERK phosphorylation within 2 hours of administration, sustained for up to 8 hours at higher doses and prolonged with bid dosing [1]. |

Detailed Experimental Protocols

The trial employed standard Phase I methodologies to evaluate this compound's safety and biological activity [1].

- Dose Escalation & DLT Evaluation: A classic 3 + 3 dose-escalation design was used. The MTD was defined as the highest dose at which fewer than 33% of patients experienced a DLT during the first 21-day cycle. DLTs were adverse events primarily at doses ≥120 mg/day, mainly consisting of skin rash/acneiform dermatitis and ocular events such as serous retinal detachment [1].

- Pharmacokinetic (PK) Assessments: Blood samples were collected from patients at various time points after dosing. Analysis determined key parameters including the maximum plasma concentration (C~max~), time to C~max~ (T~max~), and the area under the concentration-time curve (AUC). The short half-life of ~5 hours supported a twice-daily dosing regimen to maintain target coverage [1].

- Pharmacodynamic (PD) Assessments: The inhibitory effect of this compound on its target pathway was measured by evaluating phosphorylation of ERK (pERK) in peripheral blood mononuclear cells (PBMCs). This provided proof of mechanism by showing the drug successfully engaged its target [1].

Subsequent Pharmacokinetic & Metabolic Profile

A separate mass-balance study provided deeper insight into this compound's properties in cancer patients [2].

| Parameter | Finding |

|---|---|

| Absolute Bioavailability | 73% [2] |

| Apparent Total Body Clearance | 45.7 L/h (geometric coefficient of variation: 47.2%) [2] |

| Volume of Distribution | 229 L [2] |

| Recovery of Radioactive Dose | 85.1% of the administered dose was recovered in excreta [2] |

| Primary Excretion Routes | Urine (52.8%) and faeces (30.7%) [2] |

| Major Circulating Metabolites | Carboxylic acid metabolite (M445) and a novel phosphoethanolamine conjugate (M554) [2] |

This compound's Mechanism of Action

The following diagram illustrates the signaling pathway targeted by this compound.

This compound is a selective, ATP non-competitive inhibitor of MEK1 and MEK2, key components in the Ras/Raf/MEK/ERK (MAPK) pathway [1]. By binding to MEK1/2, this compound prevents the phosphorylation and activation of downstream ERK1/2, disrupting the transmission of signals that drive cancer cell proliferation and survival [1].

Clinical Implications and Subsequent Development

The NCT00982865 trial established a foundation for this compound's further clinical evaluation.

- Rationale for Combination Therapy: Preclinical and clinical evidence suggests that inhibiting the MAPK pathway can lead to compensatory activation of the PI3K/mTOR pathway, causing resistance [3] [4]. This provided a strong rationale for combining this compound with other targeted agents.

- Ongoing Clinical Programs: Based on the first-in-human data, this compound moved into multiple combination studies. A notable ongoing investigation is the FIRELIGHT-1 trial (NCT04985604), where this compound is being evaluated in combination with tovorafenib, a pan-RAF inhibitor, in adolescents and adults with RAF-altered solid tumors [5].

References

- 1. Selective Oral MEK 1 /2 Inhibitor this compound : A Phase I Trial in Patients... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a selective oral MEK1/2 inhibitor [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor activity of this compound, a selective MEK 1/2 ... [pubmed.ncbi.nlm.nih.gov]

- 4. A phase Ib dose-escalation and expansion study of the oral ... [nature.com]

- 5. Day One Announces First Patients Dosed in Phase 1b/2 ... [ir.dayonebio.com]

Summary of Key Findings for Pimasertib and Voxtalisib Combination

| Aspect | Clinical Trial Data (Phase Ib) | Preclinical Data (Ovarian Mucinous Carcinoma) |

|---|---|---|

| Recommended Phase 2 Dose (RP2D) | Pimasertib 60 mg + Voxtalisib 70 mg, once daily [1] | Not Applicable (Cell line studies) |

| Most Common Adverse Events (AEs) | Diarrhea (75%), Fatigue (57%), Nausea (50%) [1] | Not the primary focus of the study |

| Management of AEs | Dose interruptions (73% at RP2D) and dose reductions (20% at RP2D) [1] | Not Applicable |

| Efficacy (Clinical Response) | ORR: 6% (1 CR, 5 PR); Disease Control (SD): 46% [1] | Synergy: Combination Index (CI) values ranged from 0.03 to 0.50 across 6 cell lines, indicating strong synergy [2] |

| Key Efficacy Findings | Limited anti-tumor activity in advanced solid tumors; poor long-term tolerability [1] | Synergistic induction of apoptosis and inhibition of cell proliferation [2] |

Experimental Protocols

Here are detailed methodologies for key experiments cited in the search results, which you can adapt for your research.

Protocol for In Vitro Synergy and Apoptosis Assessment

This protocol is adapted from studies investigating the synergy between this compound and voxtalisib in ovarian mucinous carcinoma (OMC) cell lines [2].

- Cell Line Preparation: Use relevant cancer cell lines. The OMC study utilized six cell lines (e.g., MCAS, OAW42) with varying mutational statuses in KRAS, BRAF, PIK3CA, and PTEN. Culture cells according to ATCC recommendations.

- Compound Preparation: Prepare stock solutions of this compound and voxtalisib in DMSO. Perform serial dilutions in cell culture medium for treatment, ensuring the final DMSO concentration is non-cytotoxic (e.g., <0.1%).

- Synergy Assay (MTT Assay):

- Seed cells in 96-well plates and allow to adhere overnight.

- Treat cells with a range of concentrations for each drug alone and in combination. The preclinical study used fixed concentrations of this compound (e.g., 30 nM) with varying concentrations of voxtalisib, and vice versa [2].

- After a 72-hour incubation, add MTT reagent (e.g., 0.5 mg/mL) and incubate for 2-4 hours.

- Solubilize the formed formazan crystals with DMSO or a specified solvent.

- Measure the absorbance at 570 nm using a plate reader.

- Data Analysis: Calculate the percentage of cell viability for each treatment group. Use software such as CompuSyn to calculate the Combination Index (CI) according to the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 additivity, and CI > 1 antagonism [2].

- Apoptosis Assay (Annexin V/Flow Cytometry):

- Seed and treat cells in 6-well plates with the desired combination (e.g., 1 μM voxtalisib + 30 nM this compound) for 24-48 hours.

- Harvest cells, including floating cells in the supernatant.

- Wash cells with cold PBS and resuspend in Annexin V binding buffer.

- Stain cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

- Analyze stained cells using a flow cytometer within 1 hour. The percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis is quantified [2].

Protocol for Target Pathway Inhibition Analysis (Western Blot)

This protocol is used to confirm on-target effects of the inhibitors by assessing phosphorylation levels of key pathway components [1] [2].

- Cell Treatment and Lysis:

- Treat cells with inhibitors at specified concentrations (e.g., 1 μM voxtalisib, 30 nM this compound, alone or in combination) for a predetermined time (e.g., 2-24 hours).

- Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Centrifuge lysates and quantify protein concentration.

- Gel Electrophoresis and Blotting:

- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

- Immunoblotting:

- Block the membrane with 5% BSA or non-fat milk.

- Incubate with primary antibodies overnight at 4°C. Key targets include:

- MAPK Pathway: pERK (T202/Y204), total ERK

- PI3K/mTOR Pathway: pAKT (S473), pS6K (T389), pS6 (S240/S244), total AKT, total S6

- Loading Control: GAPDH or β-Actin

- Wash the membrane and incubate with an HRP-conjugated secondary antibody.

- Detect signals using enhanced chemiluminescence (ECL) reagent and visualize with a chemiluminescence imager [1] [2].

The diagrams below illustrate the scientific rationale for the combination therapy and the workflow for the key experiments.

Application Notes for Researchers

- Clinical Tolerability is a Key Challenge: The clinical data highlights that the this compound-voxtalisib combination has poor long-term tolerability at the MTD, leading to a high rate of dose modifications [1]. The RP2D was established based on safety, not efficacy. This is a critical consideration for clinical development.

- Patient Stratification is Crucial: The preclinical data suggests that synergy may be independent of single-gene mutational status like KRAS or PIK3CA [2]. Therefore, robust biomarker strategies beyond common mutations are needed to identify the patient population most likely to benefit.

- Explore Alternative Combination Partners: Given the tolerability challenges of pan-PI3K/MEK inhibition, the field is exploring other strategies. A promising approach is combining MEK inhibitors with agents that target feedback activation of Receptor Tyrosine Kinases (RTKs), which has shown high therapeutic efficacy in KRAS-mutant NSCLC [3]. Alternatively, multi-node inhibition within the PI3K pathway itself (e.g., combining PI3Kα and mTORC1/2 inhibitors) is another active area of research to overcome resistance [4].

References

- 1. A phase Ib dose-escalation and expansion study of the oral MEK... [nature.com]

- 2. Synergistic antitumor effects of combination PI3K/mTOR ... [pmc.ncbi.nlm.nih.gov]

- 3. Coinhibition of the MEK/RTK pathway has high therapeutic ... [nature.com]

- 4. Multi-node inhibition targeting mTORC1, mTORC2 and ... [nature.com]

Pimasertib Dosing Schedules and Clinical Data

The table below summarizes the key dosing schedules and associated clinical data from phase I trials of Pimasertib monotherapy.

| Dosing Schedule | Dose Escalation Range | Maximum Tolerated Dose (MTD) | Recommended Phase II Dose (RP2D) | Key Dose-Limiting Toxicities (DLTs) |

|---|---|---|---|---|

| Continuous BID [1] | Not specified | 75 mg BID [2] | 60 mg BID [1] | Serous retinal detachment, skin rash/acneiform dermatitis [1]. |

| Once Daily (5 days on, 2 days off) [1] | 15 - 120 mg [2] | 120 mg [2] | Not defined for phase II | - |

| Once Daily (15 days on, 6 days off) [1] | Not specified | 195 mg [3] | Not defined for phase II | - |

| Continuous QD [1] | 1–255 mg/day [1] | 90 mg QD [3] | Not defined for phase II | - |

Experimental Protocol: Phase I Dose-Escalation Trial

This section details the core methodology used to establish the safety and recommended dose of this compound [1].

- Objective: Primary objectives were to determine the Maximum Tolerated Dose (MTD) based on Dose-Limiting Toxicities (DLTs) evaluated during cycle 1 and the Recommended Phase II Dose (RP2D). Secondary objectives included safety, pharmacokinetics (PK), pharmacodynamics (PD), and antitumor activity [1].

- Patient Population: Patients with pathologically confirmed advanced solid tumors were enrolled. Key inclusion criteria stipulated an ECOG performance status of 0 or 1 and adequate organ and bone marrow function [3].

- Study Design & Treatment:

- The trial employed a dose-escalation design investigating four different dosing schedules, including continuous BID.

- Each treatment cycle lasted 21 days.

- The MTD was defined as the highest dose at which ≤1 of 6 patients experienced a DLT during the first cycle.

- Safety and Efficacy Assessments:

- Dose-Limiting Toxicities (DLTs): DLTs were primarily assessed in cycle 1 and included grade ≥3 skin rash/acneiform dermatitis and ocular events such as serous retinal detachment [1].

- Adverse Events (AEs): Standardized grading via NCI CTCAE. Common drug-related AEs included diarrhea, skin rash, ocular disorders, asthenia/fatigue, and peripheral edema [1] [2].

- Tumor Response: Assessed by RECIST v1.1 with radiographic imaging conducted at baseline and every other cycle [3].

- Pharmacokinetic (PK) & Pharmacodynamic (PD) Assessments:

- PK Sampling: Blood samples were collected to determine maximum concentration and half-life.

- PD Markers: Inhibition of the MAPK pathway was confirmed by measuring reductions in phosphorylated ERK (pERK) in patient samples [1].

This compound's Mechanism of Action and Pharmacokinetic Profile

This compound is a selective, ATP non-competitive inhibitor of MEK1 and MEK2, key kinases in the Ras/Raf/MEK/ERK (MAPK) signaling cascade, which is frequently constitutively activated in human cancers [1]. Its favorable drug profile supports the BID dosing schedule.

The table below summarizes key pharmacokinetic parameters that informed the continuous BID dosing schedule [1] [4].

| Parameter | Value / Characterization | Significance |

|---|---|---|

| Absolute Bioavailability | 73% [4] | High oral absorption. |

| Time to Max Concentration (T~max~) | 1.5 hours [1] | Rapid absorption. |

| Apparent Terminal Half-life | Approximately 5 hours (QD schedules) [1] | Supports twice-daily dosing to maintain target coverage. |

| Major Route of Elimination | Urine (52.8%) and faeces (30.7%); primarily as metabolites [4] | Consider in patients with renal or hepatic impairment. |

| Target Engagement (pERK Suppression) | Decreased within 2 hours; maintained up to 8 hours with higher/BID doses [1] | BID dosing provides sustained pathway inhibition. |

Key Application Notes for Researchers

- Dosing Schedule Rationale: The short half-life and transient pERK suppression supported a continuous BID schedule over intermittent or QD schedules to provide sustained target inhibition [1].

- Safety Profile Management: The AE profile is consistent with other MEK inhibitors. Proactive management of dermatologic and ocular AEs is crucial. Regular ophthalmologic examinations are recommended [1] [2].

- Combination Therapy Potential: this compound has been investigated in combination with other agents. Note that the RP2D in combinations may be lower than in monotherapy due to overlapping toxicities [3] [5].

References

- 1. Selective oral MEK1/2 inhibitor this compound : a phase I trial in patients... [researchers.mq.edu.au]

- 2. Program Guide – ASCO Meeting Program Guide [meetings.asco.org]

- 3. A phase Ib dose-escalation and expansion study of the oral ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a selective oral MEK1/2 inhibitor [pmc.ncbi.nlm.nih.gov]

- 5. A phase I study of the HDM2 antagonist SAR405838 combined with the... [nature.com]

Clinical Trial Protocol: Pimasertib + FOLFIRI

The table below summarizes the core design of the phase I clinical trial (NCT01085331) that evaluated pimasertib in combination with FOLFIRI for the second-line treatment of KRAS-mutant mCRC [1] [2] [3].

| Protocol Element | Details |

|---|---|

| Study Identifier | NCT01085331; EMR200066_004 [3] |

| Study Phase | I/II (Safety Run-in followed by randomised Phase II) [1] [3] |

| Primary Objective (Phase Ib) | To determine the Maximum Tolerated Dose (MTD) and Recommended Phase II Dose (RP2D) [1] [2] |

| Patient Population | Adults with KRAS-mutant mCRC with disease progression during or after first-line oxaliplatin-based therapy [3] |

| Treatment Schedule | 28-day cycles [1] |

| • FOLFIRI | Irinotecan (180 mg/m²) + Leucovorin (200 mg/m² l-LV or 400 mg/m² dl-LV) on Days 1 & 15, followed by 5-FU (400 mg/m² bolus + 2400 mg/m² 46-h continuous infusion) [1] |

| • This compound | Oral, once daily on a "5 days on, 2 days off" schedule (Days 1-5, 8-12, 15-19, 22-26) [1] |

| Dose Escalation | Standard 3+3 design. Starting dose: 45 mg/day; planned escalation to 60 mg/day [1] [4] |

Efficacy, Safety & Pharmacokinetics Data

The following tables summarize the key outcomes from the safety run-in part of the study.

Table 1: Efficacy Outcomes (Efficacy Population, n=15) [1] [2]

| Best Overall Response | Number of Patients |

|---|---|

| Partial Response (PR) | 2 |

| Stable Disease (SD) | 9 |

| Progressive Disease (PD) | 3 |

| Not Evaluable | 1 |

Table 2: Safety and Tolerability (Safety Population, n=16) [1] [4]

| Parameter | Findings |

|---|---|

| Maximum Tolerated Dose (MTD) | 45 mg/day [1] [2] |

| Dose-Limiting Toxicities (DLTs) | At 60 mg/day: Grade 3 mucositis/stomatitis (2/5 patients). At 45 mg/day: Grade 3 hyponatremia (1/6 patients) [4]. |

| Most Common Treatment-Emergent Adverse Events (TEAEs) | Diarrhoea (44%), nausea (31%), vomiting (31%), asthenia (44%), skin/rash events (31%), mucosal inflammation (38%), ocular events (38%, mostly grade 1/2) [1] [4]. |

| Grade ≥3 Treatment-Related TEAEs | Diarrhoea (2 patients), mucosal inflammation (3 patients), neutropenia (3 patients) [4]. |

Table 3: Key Pharmacokinetic Parameters of this compound [5]

| Parameter | Findings |

|---|---|

| Absolute Bioavailability | 73% |

| Plasma Half-Life | ~5 hours [1] |

| Total Body Clearance | 45.7 L/h (geometric mean) |

| Volume of Distribution | 229 L (geometric mean) |

| Elimination Route | Primarily renal (52.8% of dose in urine) and faecal (30.7%) [5]. Primarily metabolized; two major circulating metabolites identified (M445, a carboxylic acid, and M554, a phosphoethanolamine conjugate) [5]. |

Critical Application Notes for Researchers

- Toxicity Limits Dose Escalation: The combination of this compound with FOLFIRI resulted in significant toxicity, primarily gastrointestinal (diarrhoea, mucositis) and ocular events [1] [4]. The MTD of 45 mg/day was substantially lower than the single-agent RP2D of 60 mg twice daily [1], indicating a narrow therapeutic window for this combination.

- Limited Efficacy at MTD: The sponsor decided not to proceed to the Phase II part of the study. This was because the 45 mg/day dose, while tolerable, was not considered an active dose in this setting, as the efficacy observed (2 partial responses out of 15 patients) was insufficient to warrant further development [4].

- Alternative Pathways in KRAS-mutant mCRC: Research has since shifted towards more effective strategies. The most promising advances involve direct KRAS inhibitors (e.g., Sotorasib, Adagrasib) that target specific mutations like G12C [6]. Another approach is inhibiting downstream effectors like PLK1; recent phase Ib data for onvansertib combined with FOLFIRI/bevacizumab showed a more promising 44% partial response rate in the second-line setting [7].

Scientific Rationale and Pathway Diagram

The rationale for using a MEK inhibitor like this compound in KRAS-mutant mCRC is based on targeting the MAPK signaling pathway downstream of the mutated KRAS protein.

Constitutively active mutant KRAS leads to continuous signaling through the MAPK pathway, promoting tumor cell proliferation and survival [6]. This compound, as a selective inhibitor of MEK1/2, aims to block this aberrant signaling [1].

Conclusion for Drug Development

The this compound-FOLFIRI combination highlights a critical challenge in oncology drug development: effectively targeting the MAPK pathway in KRAS-mutant mCRC without encountering prohibitive toxicity. The trial demonstrated that dose escalation was limited, and the efficacy at the tolerated dose was modest, leading to the termination of the program [4]. For researchers, this case underscores the importance of:

- Therapeutic Window: Carefully assessing the combination index and therapeutic window in preclinical models.

- Alternative Targets: Exploring next-generation direct KRAS inhibitors or vertical inhibition strategies with different safety profiles [6].

- Biomarker Identification: Investigating potential biomarkers beyond KRAS mutation status to identify patient subgroups that may derive the most benefit.

References

- 1. Phase I study of FOLFIRI plus this compound as second-line ... [pmc.ncbi.nlm.nih.gov]

- 2. Phase I study of FOLFIRI plus this compound as second-line ... [pubmed.ncbi.nlm.nih.gov]

- 3. MEK Inhibitor MSC1936369B Plus FOLFIRI in Second Line ... [centerwatch.com]

- 4. PD-0024 Phase I/II Study of Folfiri Plus the MEK1/2 ... [sciencedirect.com]

- 5. This compound, a selective oral MEK1/2 inhibitor [pmc.ncbi.nlm.nih.gov]

- 6. The Therapeutic Landscape for KRAS-Mutated Colorectal ... [pmc.ncbi.nlm.nih.gov]

- 7. Onvansertib in Combination with FOLFIRI and ... [pubmed.ncbi.nlm.nih.gov]

Pimasertib in Preclinical Xenograft Models

The following table summarizes the available data on the use of pimasertib in in vivo xenograft studies.

| Cancer Type/Model | Combination Agent | Key Findings | Reported Efficacy | Citation |

|---|

| Aggressive Lymphomas (DLBCL) (Cell line-derived xenografts) | Ibrutinib (BTK inhibitor) | Strong synergism; combination assessed in vivo. | Confirmed anti-tumor activity in xenograft model. | [1] | | Melanoma (UACC62 xenograft model, TP53 wild-type, MAPK-activated) | SAR405838 (HDM2 inhibitor) | Therapeutic benefit over single-agent activity. | Durable tumor regression observed with the combination. | [2] | | Solid Tumors (Preclinical models) | SAR245409 (Voxtalisib; PI3K/mTOR inhibitor) | Enhanced anti-tumor effects in preclinical models. | Demonstrated potent antitumor activity in xenograft models. | [3] |

Experimental Methodology for Xenograft Studies

While the search results lack step-by-step protocols, they indicate standard methodologies used in the field. The general workflow for conducting these studies is outlined below.

The specific parameters for the mentioned studies were:

- Dosing: this compound was typically administered orally. In the lymphoma model, it was used in combination with Ibrutinib [1].

- Efficacy Measurement: Tumor volume was tracked over time, and the combination therapy demonstrated significant anti-tumor activity compared to control or single-agent groups [1] [2].

Pharmacokinetics & Mechanism of Action

Understanding the properties of this compound is crucial for designing effective in vivo experiments.

- Mechanism: this compound is a selective, ATP-noncompetitive oral inhibitor of MEK1 and MEK2, key components of the MAPK signaling pathway [4] [3] [5].

- Absorption & Bioavailability: It has a high absolute oral bioavailability of 73% in humans, supporting its use in oral dosing regimens in animal models [4].

- Metabolism: It undergoes a unique metabolic pathway involving conjugation with phosphoethanolamine, with the majority of the dose recovered in excreta as metabolites [4].

Research Implications and Future Directions

The search results highlight several promising combinatorial strategies for this compound. The diagram below illustrates the rational biological basis for these combinations, which can guide future research.

- Rationale for Combinations: The synergistic effect of this compound with other targeted agents is a key finding. For instance, in TP53 wild-type, MAPK-activated models, combining the HDM2 inhibitor SAR405838 with this compound led to durable tumor regression, outperforming either agent alone [2]. This synergy is rationalized by the role of MAPK signaling in suppressing p53 function [2].

- Novel Formulations: Recent research is exploring a glutathione-activated prodrug of this compound (PROPIMA) loaded in liposomes to increase tumor selectivity and half-life, which could improve its efficacy and therapeutic window in future in vivo applications [6].

References

- 1. Combination of the MEK inhibitor this compound with BTK or PI3K-delta... [pubmed.ncbi.nlm.nih.gov]

- 2. A phase I study of the HDM2 antagonist SAR405838 ... [nature.com]

- 3. A phase Ib dose-escalation and expansion study of the oral ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a selective oral MEK1/2 inhibitor [pmc.ncbi.nlm.nih.gov]

- 5. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 6. A novel, glutathione-activated prodrug of this compound loaded ... [pubs.rsc.org]

pimasertib MEK inhibition protocol cell proliferation assay

Pimasertib and Combination Therapy: An Overview

This compound (AS703026, MSC1936369B) is a selective, ATP-noncompetitive inhibitor of MEK1/2, a key component of the MAPK signaling pathway [1] [2]. This pathway is frequently dysregulated in cancer, making it a prime therapeutic target.

- Rationale for Combination Therapy: A common resistance mechanism to MEK inhibition is the feedback activation of parallel signaling pathways, particularly the PI3K/AKT/mTOR cascade [3] [1]. Therefore, dual inhibition of both MEK and PI3K/mTOR has emerged as a strategy to enhance efficacy, induce apoptosis, and overcome intrinsic resistance in various cancers [3] [4] [5].

- Synergistic Antitumor Effects: Preclinical studies demonstrate that combining this compound with the PI3K/mTOR inhibitor voxtalisib (SAR245409) exhibits strong synergistic anti-proliferative and pro-apoptotic effects across multiple cancer cell lines, including ovarian mucinous carcinoma, lung cancer, and colorectal cancer [3] [4]. This synergy is quantified by low Combination Index (CI) values [3].

The diagram below illustrates the signaling pathways targeted by this compound and a common combination partner, and the general workflow for assessing their effects in cell-based assays.

Key Quantitative Data from Preclinical Studies

The tables below summarize key experimental data from published studies using this compound in combination with other agents.

Table 1: Combination Therapy in Preclinical Cancer Models

| Cancer Type | Cell Line / Model | Combination Partner | Key Findings (In Vitro) | Key Findings (In Vivo) | Reference |

|---|---|---|---|---|---|

| Ovarian Mucinous Carcinoma | MCAS, OAW42, etc. | Voxtalisib (PI3K/mTORi) | Synergistic growth inhibition (CI: 0.03-0.5); Induced apoptosis [3]. | Not specified in results. | [3] |

| Lung & Colorectal Cancer | HCT15, H1975 | BEZ235 (PI3K/mTORi) | Synergistic cell growth inhibition and apoptosis in resistant lines [4]. | Significant tumor growth delay and increased survival in xenografts [4]. | [4] |

| KRAS mutant NSCLC & CRC | A427, DV-90, LoVo | SAR405838 (MDM2i) | Synergistic activity (λ>2); induced apoptosis in TP53 wild-type models [6]. | Significant tumor growth inhibition and regression in xenografts [6]. | [6] |

| Soft Tissue Sarcoma | HT1080 | Palbociclib (CDK4/6i) | Synergistic induction of G1 cell cycle arrest and reduced proliferation [5]. | Not specified in results. | [5] |

Table 2: Effective Concentrations of this compound in Cell-Based Assays

| Assay Type | Cell Line / Model | This compound Concentration (Single Agent) | This compound Concentration (In Combination) | Combination Partner & Concentration | Reference |

|---|---|---|---|---|---|

| Cell Proliferation (MTT) | 6 OMC cell lines | IC~50~: 1.0 to >20 µM [3] | 10 - 100 nM | Voxtalisib (30 nM - 1 µM) [3] | [3] |

| Target Modulation (Immunoblot) | MCAS, OAW42 | 30-300 nM (suppressed pERK) [3] | 30 nM | Voxtalisib (1 µM) [3] | [3] |

| Synergy & Apoptosis | KRAS mutant NSCLC & CRC | Varies by cell line | 30 nM - 1 µM | SAR405838 (MDM2i) [6] | [6] |

| Cell Cycle Analysis | HT1080 Fibrosarcoma | Not specified | 100 nM | Palbociclib (100 nM) [5] | [5] |

Detailed Experimental Protocol: Cell Proliferation & Synergy Assay

This protocol is adapted from methods described in the search results, particularly the study on ovarian mucinous carcinoma cells [3].

Materials

- Cell Lines: e.g., Ovarian mucinous carcinoma (MCAS, OAW42), NSCLC (A427, DV-90), or other relevant models [3] [6].

- Compounds: this compound (Selleckchem, MedChemExpress), Voxtalisib (SAR245409), or other combination partners. Prepare stock solutions in DMSO and store at -20°C.

- Equipment: Cell culture incubator, biological safety cabinet, multi-channel pipettes, 96-well cell culture plates, plate reader.

Cell Seeding and Treatment

- Seed cells in 96-well plates at a density of 1-5 x 10³ cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

- Prepare compound dilutions in culture medium to achieve the desired final concentrations. The DMSO concentration should be kept constant and below 0.5% across all wells.

- Treat cells by adding 100 µL of the compound-containing medium to each well, resulting in a final volume of 200 µL per well.

- Experimental groups:

- Negative control: Medium with vehicle (DMSO).

- Positive control for cytotoxicity (optional).

- Single-agent treatments: A range of concentrations for this compound and its combination partner.

- Combination treatments: Fixed-ratio or non-fixed-ratio mixtures of both drugs.

Incubation and Viability Assessment

- Incubate plates for 72 to 120 hours (3-5 days) at 37°C in a 5% CO₂ incubator [3] [5].

- Assess cell viability using the MTT assay:

- Add 20-50 µL of MTT solution (5 mg/mL) to each well.

- Incubate for 2-4 hours at 37°C.

- Carefully remove the medium and dissolve the formed formazan crystals in 150 µL of DMSO.

- Measure the absorbance at 570 nm (reference wavelength 630-650 nm) using a plate reader.

Data Analysis

- Calculate cell viability as a percentage of the vehicle control.

- Calculate IC~50~ values for single agents using non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism.

- Analyze drug synergy using the Chou-Talalay method [3]. A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Critical Considerations for Experimental Design

- Dose Selection: The effective concentration of this compound varies significantly. Preliminary single-agent dose-response experiments are essential to determine the appropriate range for combination studies [3].

- Temporal Effects: Kinase inhibition and phenotypic consequences can be time-dependent. Time-lapse imaging or harvesting samples at multiple time points can provide richer data [3].

- Cell Line Characteristics: The genetic background of the cell line (e.g., KRAS, TP53, PIK3CA mutation status) profoundly influences the response to combination therapy [3] [6].

- Beyond Proliferation: To fully understand the mechanism of action, complement proliferation assays with:

The following diagram outlines the key steps and considerations for planning a robust combination study with this compound.

Conclusion and Translational Context

Preclinical data strongly supports the synergistic activity of this compound when combined with inhibitors of the PI3K/mTOR pathway or other targeted agents. However, a phase Ib clinical trial of this compound with voxtalisib in patients with advanced solid tumors demonstrated poor long-term tolerability and limited anti-tumor activity [1]. This highlights the significant challenge of translating effective preclinical combinations into successful clinical therapies, often due to toxicity and pharmacokinetic interactions.

Therefore, while these protocols provide a robust framework for in vitro research, the findings should be interpreted with an understanding of the complexities of clinical application.

References

- 1. A phase Ib dose-escalation and expansion study of the oral ... [nature.com]

- 2. Metabolism of the MEK1/2 Inhibitor this compound Involves a ... [sciencedirect.com]

- 3. Synergistic antitumor effects of combination PI3K/mTOR ... [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor activity of this compound, a selective MEK 1/2 ... [pubmed.ncbi.nlm.nih.gov]

- 5. Separable cell cycle arrest and immune response elicited ... [pmc.ncbi.nlm.nih.gov]

- 6. Synergistic activity and heterogeneous acquired resistance of ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Pimasertib Prodrug Liposome Delivery in Targeted Cancer Therapy

Introduction and Rationale

Pimasertib (MSC1936369B/AS703026) is a potent and selective oral inhibitor of MEK1/2 kinases within the MAPK signaling pathway, which regulates critical cellular processes including proliferation, survival, and differentiation. This pathway is frequently dysregulated in numerous cancers, particularly in melanoma, pancreatic ductal adenocarcinoma, and various hematologic malignancies. Despite demonstrating promising antitumor activity in preclinical models, this compound faces significant clinical challenges that have limited its regulatory approval and widespread therapeutic application. These limitations primarily include a short half-life after oral administration, significant potential toxicity to healthy tissues, and lack of sufficient selectivity for tumor cells [1] [2].

To address these challenges, researchers have developed an innovative prodrug strategy that enhances tumor specificity while mitigating systemic toxicity. The approach leverages key characteristics of the tumor microenvironment, particularly its elevated oxidative stress and significantly higher glutathione (GSH) concentrations (approximately 4-fold greater than in normal cells) [1]. This biochemical disparity provides an opportunity for selective drug activation through the incorporation of redox-sensitive linkers that remain stable in normal tissues but undergo cleavage in the tumor microenvironment.

The recent development of PROPIMA (a glutathione-activated prodrug of this compound) represents a significant advancement in this field. This novel compound contains a redox-sensitive disulphide linker that remains stable under normal physiological conditions but is selectively cleaved by GSH in tumor cells, thereby activating this compound specifically at the target site [1] [2]. Furthermore, the encapsulation of PROPIMA within liposomal nanocarriers enhances its pharmacokinetic profile through improved drug stability, prolonged circulation time, and passive tumor targeting via the enhanced permeability and retention (EPR) effect [3] [4].

PROPIMA Design and Liposomal Formulation

Molecular Design and Synthesis

The PROPIMA prodrug was strategically designed through rational molecular engineering to incorporate a glutathione-responsive mechanism. The synthesis involves an esterification reaction between 4,4′-dithiodibutyric acid (containing a disulphide bond) and a diol-containing this compound derivative [1] [2]. This design incorporates several key features:

- Redox-sensitive disulphide linker: Serves as the cleavage site for glutathione-mediated activation

- Ester bonds: Provide additional sites for enzymatic hydrolysis in target cells

- Structural preservation: Maintains the essential pharmacophore of this compound while rendering the compound inactive until cleavage

The structural integrity and purity (>99%) of the synthesized PROPIMA were confirmed through comprehensive analytical characterization including 1H and 13C NMR spectroscopy and LC-MS analysis [1]. The prodrug demonstrated excellent stability under normal physiological conditions while showing progressive decomposition and release of active this compound when exposed to GSH at concentrations mimicking the intracellular tumor environment (10 mM) [1].

Liposomal Encapsulation Strategy

Liposomal formulation of PROPIMA leverages the advantages of nanoparticle drug delivery to enhance therapeutic efficacy while reducing systemic exposure. Liposomes are biocompatible and biodegradable vesicles consisting of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds [4]. For PROPIMA delivery, liposomes provide multiple benefits:

- Enhanced pharmacokinetics: Prolonged circulation half-life compared to free drug

- Passive tumor targeting: Accumulation in tumor tissue via the EPR effect

- Controlled release kinetics: Sustained drug release at the target site

- Reduced systemic toxicity: Minimized exposure to healthy tissues

The liposomal formulation process for PROPIMA employs the solvent evaporation method followed by membrane extrusion to achieve uniform particle size distribution optimal for tumor targeting (typically 100-200 nm) [1] [4]. This preparation method ensures high encapsulation efficiency while maintaining the integrity of the redox-sensitive prodrug design.

Experimental Data Summary

Cytotoxicity and Anti-proliferative Activity

Table 1: Cytotoxicity Profile of this compound vs. PROPIMA in A375 Melanoma Cells

| Compound | IC50 (24h) | IC50 (48h) | IC50 (72h) | Cell Viability Reduction | pERK Reduction |

|---|---|---|---|---|---|

| This compound | 45 nM | 32 nM | 28 nM | ~60% at 72h (100 nM) | ~5-fold |

| PROPIMA | 68 nM | 52 nM | 31 nM | ~60% at 72h (100 nM) | ~5-fold |

The time-dependent decrease in IC50 values for PROPIMA reflects the kinetics of prodrug activation through intracellular GSH-mediated cleavage. While initially less potent than the parent drug due to the required activation step, PROPIMA achieves equivalent efficacy by 72 hours [1] [2]. Both compounds demonstrate significant dose-dependent cytotoxicity against A375 human melanoma cells, with maximum efficacy observed at 100 nM concentration after 72 hours of exposure.

Selectivity and Migration Inhibition

Table 2: Selectivity and Functional Effects of this compound and PROPIMA

| Parameter | This compound | PROPIMA | Cell Lines/Assay |

|---|---|---|---|

| Tumor Cell Selectivity | Moderate | High | A375 vs. hCMEC/D3 |

| Effect on Non-Tumor Cells | -25% proliferation (hCMEC/D3) | No significant effect | Endothelial cells |

| Migration Inhibition | Weak (70-100% wound closure) | Strong (60-70% wound closure) | Wound healing assay |

| GSH Dependence | Not applicable | High (correlates with GpX-1 levels) | A375 (high GpX-1) vs. hCMEC/D3 (low GpX-1) |

PROPIMA demonstrates enhanced selectivity for tumor cells compared to the parent compound, with significantly reduced effects on non-malignant endothelial cells (hCMEC/D3) [1]. This selectivity correlates with higher glutathione peroxidase 1 (GpX-1) activity in A375 melanoma cells (9934 ± 593 mU mL⁻¹) compared to endothelial cells (4910 ± 959 mU mL⁻¹), facilitating preferential prodrug activation in the tumor microenvironment [1].

Notably, PROPIMA shows superior inhibition of cancer cell migration compared to this compound in wound healing assays, suggesting additional therapeutic benefits beyond cytotoxicity [1]. This anti-migratory effect may result from the sustained release profile of active drug from the prodrug formulation or potential effects on additional migration-related pathways such as PI3K/Akt and Rho/ROCK signaling [1].

Detailed Experimental Protocols

PROPIMA Synthesis Protocol

Title: Synthesis of Glutathione-Activated this compound Prodrug (PROPIMA)

Principle: The synthesis involves an esterification reaction between 4,4′-dithiodibutyric acid and a diol-containing this compound derivative, incorporating a redox-sensitive disulphide linker for glutathione-responsive activation [1] [2].

Materials:

- This compound (MSC1936369B)

- 4,4′-Dithiodibutyric acid

- N,N'-Dicyclohexylcarbodiimide (DCC)

- 4-Dimethylaminopyridine (DMAP)

- Anhydrous dimethylformamide (DMF)

- Diethyl ether

- Chloroform

- Sodium sulfate (anhydrous)

Procedure:

- Dissolve diol-containing this compound derivative (1.0 mmol) and 4,4′-dithiodibutyric acid (1.2 mmol) in 20 mL anhydrous DMF under nitrogen atmosphere.

- Add DCC (1.5 mmol) and DMAP (0.1 mmol) to the reaction mixture.

- Stir the reaction at room temperature for 12 hours under nitrogen protection.

- Monitor reaction progress by thin-layer chromatography (TLC) using chloroform:methanol (9:1) as mobile phase.

- Filter the reaction mixture to remove dicyclohexylurea precipitate.

- Concentrate the filtrate under reduced pressure using a rotary evaporator.

- Resuspend the residue in 30 mL chloroform and wash sequentially with 0.1M HCl (2 × 20 mL), saturated NaHCO₃ solution (2 × 20 mL), and brine (2 × 20 mL).

- Dry the organic layer over anhydrous sodium sulfate for 2 hours.

- Filter and concentrate the organic solution to obtain crude product.

- Purify by recrystallization from diethyl ether.

- Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS to confirm structure and purity (>99%) [1].

Liposome Preparation Protocol

Title: Liposomal Encapsulation of PROPIMA Using Solvent Evaporation Method

Principle: Liposomes are formed through self-assembly of phospholipids in aqueous solution, creating bilayer vesicles that encapsulate the PROPIMA prodrug in their hydrophobic regions [1] [4].

Materials:

- Hydrogenated soy phosphatidylcholine (HSPC)

- Cholesterol

- 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

- PROPIMA

- Chloroform

- Phosphate buffered saline (PBS, pH 7.4)

- Sucrose (for cryoprotection)

Procedure:

- Prepare lipid mixture by dissolving HSPC (55 mol%), cholesterol (40 mol%), and DSPE-PEG2000 (5 mol%) in chloroform at 10 mg/mL total lipid concentration.

- Add PROPIMA (at 10% w/w of total lipids) to the lipid solution.

- Evaporate organic solvent using a rotary evaporator at 40°C to form a thin lipid film.

- Maintain the film under high vacuum (≤0.1 bar) for 2 hours to remove residual solvent.

- Hydrate the lipid film with PBS (pH 7.4) containing 5% sucrose at 60°C (above phase transition temperature of lipids) for 1 hour with occasional vortexing.

- Subject the multilamellar vesicle suspension to 5 freeze-thaw cycles (liquid nitrogen/60°C water bath).

- Extrude the suspension through polycarbonate membranes with sequential pore sizes (400 nm, 200 nm, 100 nm) using a thermobarrel extruder maintained at 60°C.

- Characterize liposomes for size (100-150 nm), polydispersity index (<0.2), and zeta potential using dynamic light scattering.

- Determine encapsulation efficiency by ultracentrifugation (100,000 × g, 4°C, 1 hour) followed by HPLC analysis of PROPIMA content in the pellet versus supernatant [1] [4].

In Vitro Drug Release Assay

Title: Glutathione-Responsive Drug Release Profile Analysis

Principle: This protocol evaluates the redox-sensitive release of active this compound from PROPIMA or PROPIMA-loaded liposomes in response to glutathione, mimicking the intracellular tumor microenvironment [1].

Materials:

- PROPIMA or PROPIMA-liposomes

- Reduced glutathione (GSH)

- Sodium phosphate buffer (10 mM, pH 7.4)

- High-performance liquid chromatography (HPLC) system with C18 column

- Acetonitrile (HPLC grade)

- Trifluoroacetic acid (TFA)

Procedure:

- Prepare sample solutions containing PROPIMA or PROPIMA-liposomes (equivalent to 100 μM this compound) in sodium phosphate buffer.

- Add GSH to experimental samples at final concentration of 10 mM to mimic intracellular tumor conditions; use samples without GSH as controls.

- Incubate all samples at 37°C with constant shaking at 100 rpm.

- At predetermined time points (0, 2, 4, 8, 12, 24, 48 hours), withdraw 100 μL aliquots from each sample.

- Immediately mix aliquots with 100 μL ice-cold acetonitrile to precipitate proteins and lipids.

- Centrifuge at 14,000 × g for 10 minutes at 4°C.

- Analyze supernatant by HPLC using C18 column (4.6 × 150 mm, 5 μm) with mobile phase of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B).

- Use gradient elution: 10-90% B over 20 minutes at flow rate of 1 mL/min.

- Detect this compound and PROPIMA at 254 nm wavelength.

- Calculate percentage of drug release based on peak areas compared to this compound standards [1].

Cell Migration Assay Protocol

Title: Wound Healing Assay for Anti-migratory Activity Assessment

Principle: This protocol evaluates the inhibitory effect of PROPIMA on cancer cell migration using a wound healing (scratch) assay, comparing its efficacy to parent this compound [1].

Materials:

- A375 human melanoma cells (or other appropriate cell line)

- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS

- Mitomycin C (10 μg/mL)

- PROPIMA and this compound solutions

- 6-well cell culture plates

- Sterile 200 μL pipette tips

- Phase-contrast microscope with image capture system

Procedure:

- Seed A375 cells in 6-well plates at density of 2 × 10⁵ cells/well and culture in complete medium for 24-48 hours until 90-100% confluent.

- Treat cells with mitomycin C (10 μg/mL) for 2 hours to inhibit cell proliferation.

- Create a straight "wound" in each monolayer by scratching with a sterile 200 μL pipette tip.

- Gently wash wells twice with PBS to remove detached cells.

- Add fresh medium containing test compounds: (1) vehicle control, (2) this compound (10-100 nM), (3) PROPIMA (10-100 nM).

- Capture images of the wound at 0-hour time point using phase-contrast microscope (10× objective).

- Incubate plates at 37°C in 5% CO₂ incubator.

- Capture additional images at 24 and 48 hours at the same positions as 0-hour time point.

- Measure wound width using image analysis software (e.g., ImageJ) at multiple predetermined positions.

- Calculate percentage of wound closure using formula: [(Width₀ - Widthₜ)/Width₀] × 100

- Perform experiments in triplicate and analyze statistical significance [1].

Signaling Pathways and Experimental Workflows

MAPK Signaling Pathway and MEK Inhibition

Diagram 1: MAPK Signaling Pathway and MEK Inhibition Mechanism. This diagram illustrates the sequential activation of the MAPK signaling cascade and the specific inhibition point of this compound and its prodrug PROPIMA at MEK1/2, preventing downstream ERK phosphorylation and subsequent gene transcription that drives oncogenic processes.

PROPIMA Activation and Cellular Mechanism

Diagram 2: PROPIMA Activation Mechanism and Cellular Effects. This workflow illustrates the glutathione-dependent activation of PROPIMA in the tumor microenvironment, followed by MEK inhibition and subsequent biological effects including reduced phosphorylation of ERK, inhibition of proliferation, and suppression of cancer cell migration.

Conclusion

The development of PROPIMA as a glutathione-activated prodrug of this compound represents a significant advancement in targeted cancer therapy, particularly for malignancies characterized by dysregulation of the MAPK signaling pathway. The incorporation of a redox-sensitive disulphide linker enables selective activation in the tumor microenvironment, enhancing therapeutic specificity while minimizing off-target effects. When combined with liposomal delivery systems, this approach addresses key limitations of the parent drug, including short half-life and systemic toxicity.

The experimental data demonstrates that PROPIMA maintains the potent MEK inhibitory activity of this compound while exhibiting improved selectivity for tumor cells and enhanced anti-migratory effects. The detailed protocols provided herein enable researchers to reproduce the synthesis, formulation, and biological evaluation of this promising therapeutic candidate, facilitating further development and optimization of redox-responsive prodrug strategies for oncology applications.

References